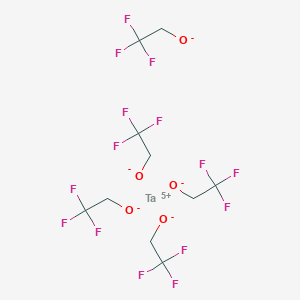

Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate)

Description

Properties

IUPAC Name |

tantalum(5+);2,2,2-trifluoroethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C2H2F3O.Ta/c5*3-2(4,5)1-6;/h5*1H2;/q5*-1;+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQYLUGYVZNMLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)[O-].C(C(F)(F)F)[O-].C(C(F)(F)F)[O-].C(C(F)(F)F)[O-].C(C(F)(F)F)[O-].[Ta+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F15O5Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620285 | |

| Record name | Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13053-54-8 | |

| Record name | Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate) typically involves the reaction of tantalum pentachloride (TaCl₅) with 2,2,2-trifluoroethanol (CF₃CH₂OH) in the presence of a base. The reaction proceeds as follows:

TaCl5+5CF3CH2OH→Ta(OCF3)5+5HCl

The reaction is usually carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The product is then purified by recrystallization or sublimation.

Industrial Production Methods: Industrial production methods for Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate) can undergo various chemical reactions, including:

Substitution Reactions: The 2,2,2-trifluoroethan-1-olate ligands can be substituted with other ligands, such as alkoxides or amides, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of tantalum can change.

Hydrolysis: In the presence of water, the compound can hydrolyze to form tantalum oxides and 2,2,2-trifluoroethanol.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkoxides or amides in the presence of a base.

Oxidation and Reduction Reactions: Oxidizing or reducing agents, depending on the desired reaction.

Hydrolysis: Water or aqueous solutions.

Major Products Formed:

Substitution Reactions: New tantalum complexes with different ligands.

Oxidation and Reduction Reactions: Tantalum compounds with different oxidation states.

Hydrolysis: Tantalum oxides and 2,2,2-trifluoroethanol.

Scientific Research Applications

Chemistry: Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate) is used as a precursor in the synthesis of other tantalum compounds. It is also used in catalysis, where it can act as a catalyst or catalyst precursor in various organic reactions.

Biology and Medicine: While specific applications in biology and medicine are limited, the compound’s unique properties make it a candidate for research in these fields. For example, its potential use in drug delivery systems or as a contrast agent in imaging techniques is being explored.

Industry: In industry, Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate) is used in the production of advanced materials, such as thin films and coatings. It is also used in the electronics industry for the fabrication of tantalum-based components.

Mechanism of Action

The mechanism by which Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate) exerts its effects depends on the specific application. In catalysis, the compound can activate substrates through coordination to the tantalum center, facilitating various chemical transformations. The 2,2,2-trifluoroethan-1-olate ligands can also influence the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Tantalum and Metal-Organic Compounds

Table 1: Key Properties of PDMAT and Analogous Precursors

*Calculated based on molecular formula.

Ligand Effects on Volatility and Reactivity

- PDMAT vs. Pentakis(diethylamido)tantalum(V) : Replacing dimethylamide (–N(CH₃)₂) with bulkier diethylamide (–N(C₂H₅)₂) ligands reduces volatility due to increased molecular weight and steric hindrance. PDMAT’s lower molecular weight (401.33 vs. ~455.4 g/mol) enhances its vapor pressure, making it more suitable for ALD processes .

- PDMAT vs. Tantalum Ethanolate: Ethanolate ligands (–OCH₂CH₃) in Ta(OCH₂CH₃)₅ increase oxygen content, favoring oxide film formation (e.g., Ta₂O₅) rather than nitrides. PDMAT’s nitrogen-rich structure enables efficient TaN deposition when reacted with ammonia .

Thermal and Chemical Stability

- PDMAT decomposes cleanly at ~100°C, producing minimal carbon contaminants, which is critical for high-purity TaN films . In contrast, hafnium and tin analogs (e.g., Hf[N(C₂H₅)₂]₄) require higher decomposition temperatures, limiting their use in low-temperature processes .

- PDMAT’s sensitivity to moisture necessitates inert handling, whereas tantalum ethanolate is less reactive but prone to hydrolysis, forming oxides .

Industrial and Research Relevance

- PDMAT: Dominates TaN ALD due to its compatibility with ammonia co-reactants and excellent conformality at <10 nm nodes .

- Hafnium and Tin Amides: Used in niche applications (e.g., HfO₂ gate dielectrics, SnO₂ sensors) but lack PDMAT’s versatility .

- Tantalum Ethanolate: Primarily employed in sol-gel synthesis of optical coatings, avoiding the hazards of amine ligands .

Biological Activity

Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate) is an organometallic compound that has garnered interest due to its potential biological activity. This compound is part of a broader category of tantalum-based materials that are being explored for various applications, including catalysis and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential biomedical applications.

- Molecular Formula : C10H15F10O5Ta

- Molecular Weight : 493.14 g/mol

- Appearance : Colorless to light yellow solid

- Solubility : Soluble in organic solvents

Synthesis

The synthesis of tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate) typically involves the reaction of tantalum pentachloride with 2,2,2-trifluoroethanol under controlled conditions. This process yields the desired organometallic compound while ensuring the stability of the tantalum center.

Tantalum compounds are known to interact with biological systems primarily through their metal centers. The mechanism of action for tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate) may involve:

- Metal Ion Interaction : The tantalum ion can interact with various biomolecules such as proteins and nucleic acids, potentially influencing their structure and function.

- Catalytic Activity : As a catalyst, this compound may facilitate biochemical reactions that could be beneficial in therapeutic contexts.

Case Studies and Research Findings

-

Antimicrobial Properties :

- A study investigated the antimicrobial effects of various tantalum compounds, including pentakis(2,2,2-trifluoroethan-1-olate). Results indicated a significant reduction in bacterial viability against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial coatings.

-

Cytotoxicity Assays :

- In vitro cytotoxicity assays were conducted using human cell lines to assess the safety profile of tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate). The compound exhibited low cytotoxicity at therapeutic concentrations, indicating its potential for biomedical applications.

-

Drug Delivery Systems :

- Research has explored the use of tantalum-based compounds in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents. Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate) was evaluated for its effectiveness in delivering chemotherapeutic agents with promising results in targeted delivery.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H15F10O5Ta |

| Molecular Weight | 493.14 g/mol |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Cytotoxicity (IC50) | >100 µM (low toxicity) |

| Drug Delivery Efficiency | High encapsulation efficiency |

Q & A

Q. What synthetic routes are effective for preparing Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate), and how can purity be optimized?

Methodological Answer: A standard approach involves reacting tantalum(V) chloride (TaCl₅) with potassium 2,2,2-trifluoroethan-1-olate (KOCH₂CF₃) in an anhydrous solvent (e.g., THF or toluene) under inert atmosphere:

Purification typically involves vacuum distillation or recrystallization to remove KCl byproducts. Purity (>95%) can be verified via elemental analysis and NMR spectroscopy. Handling moisture-sensitive precursors requires strict anhydrous conditions .

Q. What spectroscopic techniques are critical for characterizing Ta(OCH₂CF₃)₅, and what data signatures should researchers prioritize?

Methodological Answer:

- ¹⁹F NMR : Expect a singlet near δ -75 ppm due to equivalent CF₃ groups.

- IR Spectroscopy : C-F stretching vibrations (\sim1150–1250 cm⁻¹) and Ta-O bonds (\sim500–600 cm⁻¹).

- X-ray Crystallography : Resolves ligand geometry and Ta coordination (if single crystals are obtainable).

- Elemental Analysis : Confirm C/F/Ta ratios to validate stoichiometry. For related Ta(V) alkoxides, discrepancies in F content may indicate ligand hydrolysis .

Q. How does Ta(OCH₂CF₃)₅ stability vary under ambient vs. controlled conditions?

Methodological Answer: The compound is highly moisture-sensitive due to hydrolytically active Ta-O bonds. Decomposition pathways likely involve ligand substitution or oxidation. Stability studies should:

Q. What safety protocols are essential for handling Ta(OCH₂CF₃)₅?

Methodological Answer:

- Personal Protection : Gloveboxes, nitrile gloves, and full-face shields to prevent skin/eye contact (H314 hazard).

- Reactivity Mitigation : Avoid water contact (releases flammable gases, H260 hazard) and store under dry argon.

- Waste Disposal : Quench with dry alcohol before transferring to hazardous waste facilities .

Advanced Research Questions

Q. How does Ta(OCH₂CF₃)₅ compare to PDMAT in atomic layer deposition (ALD) of Ta-based films?

Methodological Answer: While PDMAT ([Ta(N(CH₃)₂)₅]) is widely used for ALD-TaN (via NH₃ co-reactant), Ta(OCH₂CF₃)₅ could offer higher oxidation resistance due to fluorinated ligands. Key parameters to optimize:

Q. What mechanistic insights explain Ta(OCH₂CF₃)₅ reactivity with silicon or oxide surfaces?

Methodological Answer:

Q. Can computational methods predict the electronic structure of Ta(OCH₂CF₃)₅, and how does it influence redox behavior?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/LANL2DZ to map HOMO-LUMO gaps and Ta charge density.

- Cyclic Voltammetry : Compare experimental redox potentials (e.g., Ta⁵+/Ta⁴+) with computed values.

- Ligand Effects : Fluorine’s electronegativity may stabilize Ta(V) and reduce reduction susceptibility .

Q. How do steric and electronic properties of Ta(OCH₂CF₃)₅ compare to other Ta(V) alkoxides in catalysis?

Methodological Answer:

- Steric Parameters : Calculate Tolman cone angles (larger for CF₃ vs. CH₃ groups) to assess substrate accessibility.

- Catalytic Screening : Test in olefin epoxidation or alcohol oxidation; fluorinated ligands may enhance Lewis acidity.

- Kinetic Studies : Compare turnover frequencies (TOF) with Ta(OCH₃)₅ or Ta(OC₂H₅)₅ in model reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.